2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . The compound contains a triazole nucleus, which is a central structural component in a number of drug classes . It’s also noted that triazoloquinazoline derivatives have shown significant cytotoxic activities .
Mode of Action
The compound interacts with its targets through a process of binding . The presence of the triazole and quinazoline moieties in the compound allows it to readily bind with its targets . This interaction leads to changes in the function of the target enzymes or receptors, which can result in a variety of biological activities .
Biochemical Pathways
The compound affects various biochemical pathways due to its wide range of biological activities . For instance, it has been found to inhibit topoisomerase II (Topo II), a key enzyme involved in DNA replication . This inhibition can lead to substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines . Furthermore, it has been shown to induce apoptosis in cells and arrest growth at the S and G2/M phases .
Biological Activity
The compound 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule belonging to the triazoloquinazoline class. Its complex structure suggests potential biological activities that warrant investigation. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure
The compound features:
- A quinazoline core fused with a triazole ring .
- Substituents including a chlorobenzyl group and a cyclohexyl moiety .
Molecular Formula
- C26H28ClN5O3
- Molecular Weight: 493.99 g/mol
Functional Groups
The presence of various functional groups suggests potential interactions with biological targets, particularly in the context of pharmacological applications.
Anticonvulsant Properties
Research indicates that compounds within the triazoloquinazoline family exhibit anticonvulsant activities. Although specific data on this compound's mechanism of action is limited, it is hypothesized that it may modulate ion channels in the nervous system, similar to other compounds in this class.
Kinase Inhibition
The triazoloquinazoline scaffold is often associated with kinase inhibitors. Kinases play critical roles in cellular signaling and regulation. Inhibiting specific kinases can be a therapeutic strategy for treating diseases such as cancer and inflammatory disorders. Studies suggest that modifications to substituents can significantly affect binding affinity and biological activity against various kinases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties linked to the chlorobenzyl and cyclohexyl groups. However, comprehensive studies are required to confirm these activities and elucidate the underlying mechanisms.
Study on Similar Compounds
A study examined compounds similar to This compound , revealing significant cytostatic activity against pancreatic cancer cell lines. This suggests potential applications in oncology .
Structure-Activity Relationship (SAR)
Research into SAR indicates that structural modifications can enhance biological activity. For instance:
- The introduction of different side chains has been shown to alter binding affinities significantly.
- Compounds with enhanced lipophilicity demonstrated improved antimicrobial effects in related studies .
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticonvulsant | Potential modulation of ion channels; further studies needed |
Kinase Inhibition | May inhibit specific kinases; therapeutic implications in cancer treatment |
Antimicrobial | Preliminary evidence suggests activity; requires further validation |
Cytostatic Activity | Significant effects observed in pancreatic cancer cell lines |
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCILYZANCATNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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